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molecular formula C7H7NO3 B159595 4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium CAS No. 139645-22-0

4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium

Cat. No. B159595
M. Wt: 153.14 g/mol
InChI Key: MUPXTXBZCYMMFR-UHFFFAOYSA-N
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Patent
US05430042

Procedure details

2-Methyl-3,4-methylenedioxypyridine-N-oxide (120 mg, 0.78 mmol) was dissolved in acetic anhydride (10 ml) and the solution was heated at 110° C. for 15 min, whereupon the mixture was concentrated under reduced pressure. The residue was dissolved in methanol (20 ml) and sodium hydroxide (3 drops, 6M) was added. After 30 min at ambient temperature the mixture was neutralised with acetic acid (pH 6) and concentrated under reduced pressure. The residue was chromatographed on silica (hexane/ethyl acetate, 1:1). Yield: 90 mg (75%) of the title compound.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=[CH:4][N+:3]=1[O-].C(OC(=O)C)(=[O:14])C>>[OH:14][CH2:1][C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
CC1=[N+](C=CC2=C1OCO2)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (20 ml)
ADDITION
Type
ADDITION
Details
sodium hydroxide (3 drops, 6M) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (hexane/ethyl acetate, 1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OCC1=NC=CC2=C1OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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